molecular formula C12H10ClNO3 B11724566 Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate

Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate

Cat. No.: B11724566
M. Wt: 251.66 g/mol
InChI Key: HEGORNPQWKDURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate typically involves the reaction of 6-chloroindole with ethyl oxalyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the ester group. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole esters.

Scientific Research Applications

Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The indole moiety is known to interact with various proteins, influencing their function and activity. This compound can also affect cellular signaling pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate stands out due to its unique combination of the indole core with an ester functional group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

ethyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)9-6-14-10-5-7(13)3-4-8(9)10/h3-6,14H,2H2,1H3

InChI Key

HEGORNPQWKDURQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.